molecular formula C12H13N3O2 B8375856 1-ethyl-2-(4-nitrobenzyl)-1H-imidazole

1-ethyl-2-(4-nitrobenzyl)-1H-imidazole

Cat. No.: B8375856
M. Wt: 231.25 g/mol
InChI Key: DCVUCBREZFRJLH-UHFFFAOYSA-N
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Description

Table 1: Milestones in Nitroimidazole Drug Development

Year Compound Key Advancement
1953 Azomycin First natural nitroimidazole with antiparasitic activity
1959 Metronidazole Broad-spectrum antianaerobic and antiprotozoal agent
1982 Benznidazole 2-Nitroimidazole approved for Chagas disease
2021 4-Nitrobenzyl imidazoles Demonstrated dual antimicrobial/anticancer activity

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

1-ethyl-2-[(4-nitrophenyl)methyl]imidazole

InChI

InChI=1S/C12H13N3O2/c1-2-14-8-7-13-12(14)9-10-3-5-11(6-4-10)15(16)17/h3-8H,2,9H2,1H3

InChI Key

DCVUCBREZFRJLH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Selection

The synthesis of 1,2,4-trisubstituted imidazoles via Cu(OTf)₂/I₂-catalyzed C–C bond cleavage, as demonstrated by, provides a foundational framework for adapting this method to 1-ethyl-2-(4-nitrobenzyl)-1H-imidazole. In the original protocol, chalcones and benzylamines undergo cyclization with concomitant elimination of a β-portion from the chalcone, forming the imidazole core. For the target compound, a chalcone derivative bearing a 4-nitrobenzyl group (e.g., 4-nitrobenzaldehyde-derived chalcone) could react with ethylamine under analogous conditions.

Optimization of Catalytic Systems

Critical parameters from include:

  • Catalyst : 10 mol% Cu(OTf)₂ and 20 mol% I₂ in toluene at 70°C.

  • Solvent : Toluene outperformed polar solvents (e.g., DMSO, EtOH) due to enhanced solubility and reduced side reactions.

  • Yield : 60% under optimized conditions, though substrate electronic effects (e.g., nitro groups) may necessitate adjustments.

A proposed adaptation involves substituting benzylamine with ethylamine and modifying the chalcone to incorporate the 4-nitrobenzyl moiety. However, the electron-withdrawing nitro group may slow the cyclization step, requiring elevated temperatures or prolonged reaction times.

Stepwise Cyclization-Dehydrogenation Approach

Diamine-Nitrile Cyclization

The patent method for 2-ethyl-4-methylimidazole synthesis employs a two-step process:

  • Cyclization : Diamine reacts with propionitrile at 80–110°C.

  • Dehydrogenation : Raney nickel catalyzes aromatization at 170–200°C.

For this compound, this approach could involve:

  • Step 1 : Reacting 4-nitrobenzylamine with acrylonitrile derivatives to form a dihydroimidazole intermediate.

  • Step 2 : Dehydrogenation with Raney nickel to yield the aromatic product.

Challenges in Nitro Group Compatibility

The nitro group’s susceptibility to reduction under catalytic hydrogenation conditions necessitates caution. However, specifies dehydrogenation rather than hydrogenation, suggesting compatibility with nitro functionalities under inert atmospheres.

Multicomponent Reaction Strategies

One-Pot Synthesis Considerations

Multicomponent reactions (MCRs) offer efficiency by combining aldehydes, amines, and nitriles. For example:

  • Aldehyde : 4-Nitrobenzaldehyde.

  • Amine : Ethylamine.

  • Nitrile : Acetonitrile or propionitrile.

A hypothetical MCR pathway could proceed via imine formation, followed by nitrile cyclization, though literature precedence for such a route specific to nitrobenzyl-imidazoles is limited.

Spectroscopic Characterization and Validation

Analytical Benchmarks

The target compound’s structural validation would employ techniques detailed in, including:

  • ¹H NMR : Expected signals for ethyl (δ 1.2–1.4 ppm, triplet) and nitrobenzyl protons (δ 7.5–8.2 ppm, aromatic).

  • HRMS : Molecular ion peak at m/z 272.1062 (C₁₃H₁₄N₃O₂⁺).

Comparative Analysis of Methodologies

MethodCatalyst SystemSolventTemperature (°C)Yield (%)Limitations
Cu(OTf)₂/I₂Cu(OTf)₂ (10 mol%)Toluene70~60Nitro group may hinder cyclization
Cyclization-DehydroRaney Ni-170–200~54*Risk of nitro reduction

*Yield extrapolated from gram-scale synthesis in .

Q & A

Q. What are the optimized synthetic routes for 1-ethyl-2-(4-nitrobenzyl)-1H-imidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization. For example:

  • Step 1 : React 1H-benzo[d]imidazole-2-yl methanol with propargyl bromide in DMF using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at room temperature (RT) for 2 hours .
  • Step 2 : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-nitrobenzyl azide in a t-BuOH:H₂O (1:3) mixture. Sodium ascorbate reduces Cu(II) to Cu(I), enabling triazole formation .
    Key Factors :
  • Solvent Choice : DMF enhances solubility of intermediates, while TBAB accelerates reaction rates.
  • Catalyst Loading : 5 mol% CuSO₄·5H₂O and 10 mol% Na-ascorbate are optimal for CuAAC .
  • Purification : Column chromatography (SiO₂, 20% EtOAc/hexane) ensures high purity (>95%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 7.49 (d, Ar-H), 5.32 (s, CH₂), and 4.59 (s, CH₂) confirm the nitrobenzyl and imidazole moieties .
    • ¹³C NMR : Signals at δ 161.2 (C=O) and 141.9 (triazole-C) validate structural integrity .
  • LC-MS : Molecular ion peak at m/z 338.79 [M+H]⁺ aligns with the theoretical mass .
  • TLC Monitoring : Ethyl acetate/hexane (3:7) systems track reaction progress, with Rf ≈ 0.5 for intermediates .

Intermediate Research Questions

Q. How can researchers interpret conflicting biological activity data (e.g., cytotoxicity vs. efficacy) for derivatives of this compound?

Methodological Answer: Contradictions often arise from substituent effects. For example:

  • Cytotoxicity Data (Table from ) :

    CompoundIC₅₀ (µM)
    3a31.25
    3f>100
    • 3a (4-nitrobenzyl substituent) shows higher cytotoxicity (31.25 µM) than 3f (4-fluorobenzyl, IC₅₀ >100 µM), suggesting nitro groups enhance cellular toxicity .
      Resolution Strategies :
  • SAR Analysis : Correlate substituent lipophilicity (logP) with activity. Nitro groups increase electron-withdrawing effects, altering membrane permeability .

  • Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

Q. What computational tools are recommended for predicting binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Use EGFR (PDB ID: 1M17) as a target. The nitrobenzyl group forms π-π stacking with Phe723, while the imidazole ring hydrogen-bonds with Thr766 .
  • ADMET Prediction (SwissADME) : Predict logP ≈ 2.1 and moderate blood-brain barrier permeability, suggesting CNS activity potential .
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to refine models .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for imidazole derivatives?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Microsomal Stability : Test hepatic metabolism using rat liver microsomes. Imidazoles often show rapid clearance due to CYP3A4 oxidation .
    • Plasma Protein Binding (PPB) : Use equilibrium dialysis; >90% PPB reduces free drug availability, explaining poor in vivo efficacy despite high in vitro potency .
  • Formulation Adjustments : Encapsulate derivatives in PEGylated liposomes to enhance bioavailability .

Q. What strategies enable the development of selective kinase inhibitors using this scaffold?

Methodological Answer:

  • Structural Modifications :
    • Introduce a methyl group at C4 of the imidazole to reduce off-target binding (e.g., JAK2 vs. EGFR selectivity) .
    • Replace the nitro group with a sulfonamide to improve solubility and target specificity .
  • Kinase Profiling (KinomeScan) : Screen against a panel of 468 kinases. A 10 nM IC₅₀ for EGFR vs. >1 µM for VEGFR2 indicates selectivity .
  • CoMSIA Modeling : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to map steric/electrostatic fields, guiding substituent placement .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SHELX) : Refine data with SHELXL to determine bond lengths. For example, N1–C2 bond lengths <1.34 Å confirm the 1H-imidazole tautomer .
  • DFT Calculations (Gaussian 16) : Compare tautomer energies. The 1H-form is typically 2.3 kcal/mol more stable than the 3H-form .
  • Validation : Overlay experimental (X-ray) and computational structures using Mercury software (RMSD <0.2 Å) .

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